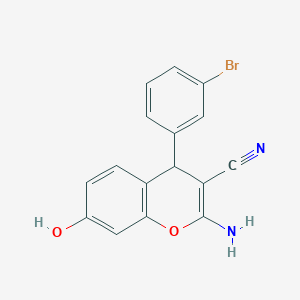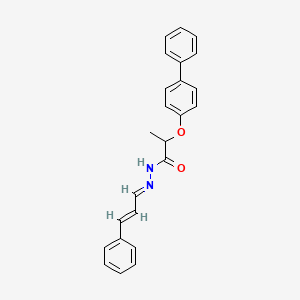
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride is an organic compound with the molecular formula C15H12ClNO5 and a molecular weight of 321.72 g/mol . It is characterized by the presence of a benzoyl chloride group, a benzyloxy group, a methoxy group, and a nitro group attached to a benzene ring. This compound is often used in organic synthesis and research due to its reactive nature and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride typically involves the nitration of 3-benzyloxy-4-methoxybenzaldehyde followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then treated with thionyl chloride or oxalyl chloride to convert the aldehyde group to a benzoyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Chlorination: Thionyl chloride or oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Compounds: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride involves its reactive functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The benzyloxy and methoxy groups can influence the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
3-Benzyloxy-4-methoxy-2-nitro-benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
3-Benzyloxy-4-methoxy-2-nitro-benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
4-Benzyloxy-3-methoxy-2-nitrobenzaldehyde: Similar structure but with different positioning of functional groups.
Uniqueness: 3-Benzyloxy-4-methoxy-2-nitro-benzoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. Its reactivity makes it valuable in organic synthesis and research applications .
Eigenschaften
CAS-Nummer |
50425-08-6 |
|---|---|
Molekularformel |
C15H12ClNO5 |
Molekulargewicht |
321.71 g/mol |
IUPAC-Name |
4-methoxy-2-nitro-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C15H12ClNO5/c1-21-12-8-7-11(15(16)18)13(17(19)20)14(12)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
DKPVELYJFHFDCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)Cl)[N+](=O)[O-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971605.png)
![2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11971611.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11971615.png)
![1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene](/img/structure/B11971626.png)



![N-{3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}furan-2-carboxamide](/img/structure/B11971672.png)

![3-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11971691.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11971700.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11971712.png)

